molecular formula C12H11ClN2OS B2790156 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 320420-81-3

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2790156
CAS No.: 320420-81-3
M. Wt: 266.74
InChI Key: FXEFCYCOZIKUNO-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a chlorophenyl group and a carboxamide group could suggest potential bioactivity.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Techniques such as mass spectrometry and NMR spectroscopy can provide information about the molecular weight and the types of atoms present .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other thiazole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the chlorophenyl and dimethyl groups .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide at different dosages in animal models have not been reported . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-10(11(16)14-2)17-12(15-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFCYCOZIKUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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